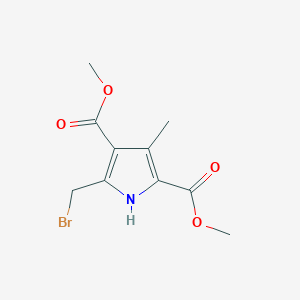

dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a brominated pyrrole dicarboxylate ester characterized by a bromomethyl substituent at the 5-position of the pyrrole ring and methyl ester groups at the 2- and 4-positions. Its molecular formula is C₁₁H₁₂BrNO₄, with a molecular weight of 302.13 g/mol (inferred from structural analogs in ). The bromomethyl group renders the compound highly reactive in alkylation or nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No. |

786728-88-9 |

|---|---|

Molecular Formula |

C10H12BrNO4 |

Molecular Weight |

290.11 g/mol |

IUPAC Name |

dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C10H12BrNO4/c1-5-7(9(13)15-2)6(4-11)12-8(5)10(14)16-3/h12H,4H2,1-3H3 |

InChI Key |

IXXORIZODPYQTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)CBr)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials

- Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate or its diethyl ester analogs are common starting materials.

- These can be synthesized via condensation reactions involving methyl acetoacetate derivatives and pyrrole precursors, followed by esterification or hydrolysis steps.

Bromination Procedures

Bromination Using N-Bromosuccinimide (NBS)

- The reaction is typically conducted in an aprotic solvent such as carbon tetrachloride (CCl4) or chloroform.

- The molar ratio of NBS to pyrrole substrate is crucial; a 1:1 or slight excess of NBS is used to favor monobromination of the methyl group at position 5.

- The reaction temperature is maintained between 27°C and 50°C depending on solvent and catalyst presence.

- Initiation with radical initiators such as azobis(isobutyronitrile) (AIBN) may be employed to promote bromination via a radical mechanism.

- Reaction times vary but typically last from 1 to several hours until completion is confirmed by thin-layer chromatography (TLC).

Bromination Using Elemental Bromine

- Bromine can be used in chloroform or acetic acid solvents.

- Catalytic amounts of Lewis acids like aluminum chloride (AlCl3) can be added to increase reaction rate and selectivity.

- The reaction is carried out at mild temperatures (27-50°C) with controlled addition of bromine to avoid overbromination.

- The bromination proceeds stepwise: initial bromination of the methyl group at position 5 to form the bromomethyl derivative, followed by potential further bromination if excess bromine is present.

Reaction Mechanism Insights

- Bromination targets the methyl substituent at position 5, forming a bromomethyl group via radical substitution.

- Excess bromine or NBS can lead to further bromination, producing dibromomethyl derivatives or bromination at the pyrrole ring itself, disrupting aromaticity and leading to lactam formation (Halbig’s product).

- Careful control of reagent stoichiometry and reaction conditions is essential to isolate the monobrominated product dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate.

Representative Experimental Data Table

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Purity >98% |

| Brominating agent | N-Bromosuccinimide (NBS) or Br2 | Molar ratio NBS:substrate = 1:1 to 2:1 |

| Solvent | Carbon tetrachloride, chloroform, or acetic acid | Aprotic preferred for NBS; protic for Br2 |

| Temperature | 27–50°C | Controlled to avoid overbromination |

| Catalyst | Azobis(isobutyronitrile) (AIBN) or AlCl3 | Radical initiator for NBS; Lewis acid for Br2 |

| Reaction time | 1–6 hours | Monitored by TLC |

| Product isolation | Filtration, extraction, drying | Purification by recrystallization or chromatography |

| Yield | Typically 70–85% | Depends on reaction scale and purity |

Summary of Key Research Findings

- Bromination of 3,5-dimethyl pyrrole esters proceeds selectively at the 5-methyl group under controlled conditions.

- Stepwise bromination can lead to dibromomethyl derivatives and ring bromination if reagents are in excess.

- The use of NBS in carbon tetrachloride with radical initiators is a common and effective method to obtain the monobrominated product.

- Elemental bromine with catalytic AlCl3 in chloroform offers an alternative with comparable selectivity.

- The reaction mechanism involves radical substitution at the methyl group, with potential rearrangements and lactam formation under forcing conditions.

- Purification typically involves standard organic extraction and recrystallization methods.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Reactions are usually performed in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Diethyl 5-(Bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 57745-26-3)

- Structure : Ethyl esters replace methyl esters; bromomethyl substituent retained.

- Molecular Formula: C₁₂H₁₆BrNO₄; MW: 318.16 g/mol .

- Ethyl esters may slow hydrolysis rates compared to methyl esters, altering reactivity in ester-exchange reactions.

- Applications : Likely used similarly as an alkylating agent but with tailored solubility for specific synthetic conditions .

Dimethyl 5-(Hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 5422-89-9)

- Structure : Bromomethyl replaced with hydroxymethyl.

- Molecular Formula: C₁₁H₁₅NO₆; MW: 269.25 g/mol .

- Key Differences :

- Hydroxymethyl group introduces polarity, enhancing solubility in aqueous or protic solvents.

- Susceptible to oxidation (e.g., to a carboxylic acid) or further functionalization (e.g., esterification).

- Applications : Intermediate for synthesizing bromomethyl derivatives or metal-coordinating ligands .

Dimethyl 5-(Methoxycarbonylmethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 7494-94-2)

- Structure : Bromomethyl replaced with methoxycarbonylmethyl.

- Molecular Formula: C₁₂H₁₅NO₆; MW: 269.25 g/mol .

- Enhanced stability under basic conditions compared to bromomethyl analogs.

- Applications: Potential use in polymer chemistry or as a non-reactive building block in multicomponent reactions .

Dimethyl 5-Acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate

- Structure : Acetyl and hydroxyl groups at the 5- and 1-positions, respectively; dicarboxylate esters at 2- and 3-positions.

- Key Differences :

- Applications : Stable nitroxide precursor or antioxidant agent in biomedical research .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : Bromomethyl derivatives exhibit the highest reactivity due to the leaving-group ability of bromine, enabling cross-coupling or alkylation reactions. Ethyl esters moderate reactivity by increasing steric bulk .

- Stability Considerations : Intramolecular hydrogen bonding in the acetyl/hydroxy derivative () drastically enhances oxidative stability, a property absent in bromomethyl analogs.

- Synthetic Utility : The hydroxymethyl variant () serves as a versatile precursor, while the methoxycarbonylmethyl derivative () is better suited for applications requiring inertness.

Biological Activity

Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C12H16BrNO4

- Molecular Weight : 318.16 g/mol

- CAS Number : 786728-88-9

Synthesis

The synthesis of this compound typically involves the bromination of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives. The process can include various reactions such as cyclization and esterification, leading to the formation of the desired compound.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties.

- Antibacterial Activity : A study demonstrated that pyrrole derivatives possess activity against Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group enhances this activity by improving lipophilicity and membrane penetration.

- Antifungal Activity : Similar compounds have shown effectiveness against various fungal strains, suggesting that this compound may also exhibit antifungal properties.

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyrrole derivatives. The synthesized compounds were tested for their antimicrobial efficacy using standard methods such as the disc diffusion method and broth microdilution assays. The results indicated that:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 18 | 10 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound was not available in the reviewed studies.

The biological activity of this compound can be attributed to its structural features:

- Pyrrole Ring : The heterocyclic structure is known for its ability to interact with biological macromolecules.

- Bromomethyl Group : This functional group may facilitate interactions with microbial cell membranes, enhancing antimicrobial efficacy.

Q & A

What are the optimal bromination strategies for synthesizing dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

Bromination of pyrrole derivatives often employs reagents like N-bromosuccinimide (NBS) or elemental bromine. In analogous studies, three bromination methods were tested:

- NBS in CCl₄ (30–40% yield).

- Excess Br₂ in acetic acid (40–50% yield).

- Br₂ in CHCl₃ with AlCl₃ catalyst (50–60% yield).

Key factors affecting yield include solvent polarity (e.g., CCl₄ vs. CHCl₃), stoichiometry of Br₂, and catalyst presence. For instance, AlCl₃ may stabilize intermediates but risks over-bromination. Monitor reaction progress via TLC and optimize quenching conditions to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

How can conflicting NMR data for brominated pyrrole derivatives be resolved to confirm structural identity?

Level: Basic

Methodological Answer:

Conflicting signals in ¹H NMR (e.g., unexpected methyl or vinyl protons) can arise from radical intermediates or regioisomers. For this compound:

- Compare ¹H NMR chemical shifts with Knorr pyrrole precursors. A downfield shift at δ 4.3–4.5 ppm may indicate bromomethyl formation.

- Use ¹³C NMR to verify ester carbonyl signals (δ 165–170 ppm) and bromine-induced deshielding of adjacent carbons.

- High-resolution mass spectrometry (HRMS) is essential to confirm molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃BrNO₄). X-ray crystallography (as in related pyrrole esters) provides definitive structural proof .

What advanced computational methods can predict bromination regioselectivity in pyrrole systems?

Level: Advanced

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways and identify transition states. For example:

- Calculate Fukui indices to assess nucleophilic/electrophilic sites on the pyrrole ring.

- Simulate intermediates (e.g., bromonium ion formation) to predict regioselectivity.

- Compare activation energies for bromination at C5 vs. other positions.

Experimental validation via kinetic studies (e.g., varying Br₂ concentration) and in-situ IR monitoring can refine computational models. ICReDD’s reaction path search methods integrate such data to optimize conditions .

How do steric and electronic effects influence the reactivity of the bromomethyl group in further functionalization?

Level: Advanced

Methodological Answer:

The bromomethyl group’s reactivity is modulated by:

- Steric hindrance: Adjacent methyl groups (C3) may slow SN2 substitutions. Use bulky nucleophiles (e.g., tert-butoxide) to mitigate steric clashes.

- Electronic effects: Electron-withdrawing ester groups (C2, C4) enhance leaving-group ability.

To functionalize the bromomethyl group (e.g., Suzuki coupling):

Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (DMF vs. THF).

Monitor by GC-MS for cross-coupled products.

Crystallographic data (e.g., bond angles from X-ray studies) guide steric analysis .

What are common side products in the synthesis of brominated pyrroles, and how can they be characterized?

Level: Advanced

Methodological Answer:

Common side products include:

- Over-brominated derivatives: Detect via HRMS (e.g., [M+Br]+ adducts).

- Radical coupling products: Identified by unexpected vinyl protons in ¹H NMR (δ 5.5–6.5 ppm).

- Ester hydrolysis products: Confirm via IR (broad -OH stretch at 3200–3600 cm⁻¹).

Mitigation strategies: - Use radical scavengers (e.g., TEMPO) during bromination.

- Control reaction temperature (<0°C for slow kinetics).

- Employ LC-MS to track degradation pathways .

How can solvent polarity and catalyst choice improve the yield of bromomethylation reactions?

Level: Basic

Methodological Answer:

- Polar aprotic solvents (e.g., DMF): Enhance bromide ion solubility but may promote ester hydrolysis.

- Non-polar solvents (e.g., CCl₄): Reduce side reactions but slow reaction kinetics.

- Catalysts: AlCl₃ (Lewis acid) polarizes Br₂, enhancing electrophilicity. However, excess AlCl₃ may deprotonate the pyrrole, leading to side reactions.

Optimize via a solvent-catalyst matrix:

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| CHCl₃ | AlCl₃ | 60 |

| Acetic acid | None | 50 |

| CCl₄ | NBS | 40 |

Refine using design-of-experiments (DoE) to balance variables .

What role does X-ray crystallography play in resolving ambiguities in pyrrole ester structures?

Level: Advanced

Methodological Answer:

X-ray crystallography provides unambiguous confirmation of:

- Regiochemistry: Distinguish C5 bromomethyl from C3 isomers.

- Conformational preferences: Ester group orientations (e.g., coplanarity with pyrrole ring).

- Intermolecular interactions: Hydrogen bonding networks affecting crystallization.

For example, in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate, X-ray data revealed monoclinic (P21/c) packing with β = 99.63°, critical for modeling reactivity .

How can researchers design experiments to study the stability of this compound under varying storage conditions?

Level: Basic

Methodological Answer:

Stability studies should assess:

- Temperature: Store samples at -20°C, 4°C, and RT; monitor degradation via HPLC at intervals (0, 7, 30 days).

- Light exposure: Compare amber vs. clear vials under UV/visible light.

- Humidity: Use desiccators with controlled RH (30%, 60%, 90%).

Key stability indicators: - Loss of bromine (ICP-MS for Br⁻).

- Ester hydrolysis (TLC with ninhydrin staining).

Reference ICH guidelines for accelerated stability testing .

What methodologies enable the synthesis of pyrrole-based pharmacophores using this compound as a precursor?

Level: Advanced

Methodological Answer:

The bromomethyl group serves as a handle for:

- Cross-coupling reactions: Suzuki-Miyaura with boronic acids (e.g., aryl, heteroaryl).

- Nucleophilic substitutions: Amines (e.g., morpholine) for antitubular agents.

- Click chemistry: Azide-alkyne cycloadditions for bioconjugation.

Example workflow:

Synthesize target analog via Pd-catalyzed coupling.

Validate via ¹H/¹³C NMR and HRMS.

Screen bioactivity (e.g., MIC against Mycobacterium tuberculosis).

Related diarylpyrroles show promise in antitubercular drug development .

How can researchers reconcile discrepancies between computational predictions and experimental outcomes in pyrrole bromination?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Solvent effects not modeled in computations.

- Unaccounted transition states (e.g., radical vs. ionic pathways).

Resolution strategies: - Conduct microkinetic modeling incorporating solvent dielectric constants.

- Use in-situ spectroscopy (e.g., Raman) to detect transient intermediates.

- Compare computed vs. experimental activation energies (Arrhenius plots).

ICReDD’s integrated computational-experimental workflows exemplify this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.